molecular formula C12H13F3N2O4 B1323330 tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate CAS No. 579474-18-3

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate

Cat. No. B1323330
M. Wt: 306.24 g/mol
InChI Key: PHKCNXWTVZGKLM-UHFFFAOYSA-N
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Description

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group (-NHCOO-). They are used in a variety of applications, including as intermediates in pharmaceutical synthesis, pesticides, and as protecting groups in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl N-hydroxycarbamate can be prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid, as described in the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which is synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction . These methods demonstrate the versatility of tert-butyl carbamates in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic techniques and computational methods. For example, the vibrational frequencies and optimized geometric parameters of tert-butyl N-(thiophen-2yl)carbamate have been calculated using density functional theory (DFT) and compared with experimental FT-IR data . The study of 4-(tert-butyl)-4-nitro-1,1-biphenyl provides insights into the crystal structure and molecular interactions through single-crystal X-ray diffraction and Hirshfeld surface analysis10.

Chemical Reactions Analysis

tert-Butyl carbamates undergo a variety of chemical reactions. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction leads to optically pure enantiomers, which can be transformed into corresponding aminophenylethanols . The vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate, followed by a Diels–Alder reaction with dienes, is another example of the reactivity of tert-butyl carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The determination of carbamate herbicide residues by gas chromatography after derivatization reaction highlights the importance of analytical methods in understanding the properties of these compounds . The computational studies on 4-(tert-butyl)-4-nitro-1,1-biphenyl, including the analysis of frontier molecular orbitals and the HOMO/LUMO energy gap, provide insights into the reactivity and potential applications of tert-butyl carbamates10.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Biologically Active Compounds: Tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in the production of omisertinib (AZD9291), a drug used in cancer therapy. The synthesis process involves steps like acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao et al., 2017).

Organic Synthesis and Chemical Transformations

  • Organic Synthesis Applications: This compound is also employed in various organic synthesis processes. For example, it is used in the preparation of tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc)-protected nitrones. These compounds are important for their ability to react with organometallics to form N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Crystallography and Molecular Structure Analysis

  • Crystal Structure Analysis: The study of tert-Butyl N-trifluoromethylcarbamate has provided insights into unusual bond lengths such as a short N-CF3 bond and a lengthened N-C(O2) bond. This research contributes to understanding molecular structures and interactions, particularly in carbamates with trifluoromethyl groups (Brauer et al., 1988).

Environmental Chemistry and Stability Studies

  • Stability in Water: Research on tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates has also included studies on their stability in different environments. For instance, a study on potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a derivative of tert-butyl carbamate, found it to be highly persistent in water even at low pH levels, indicating stability in various environmental conditions (Marx & Rassat, 2002).

properties

IUPAC Name

tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-8-5-4-7(12(13,14)15)6-9(8)17(19)20/h4-6H,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKCNXWTVZGKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate

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